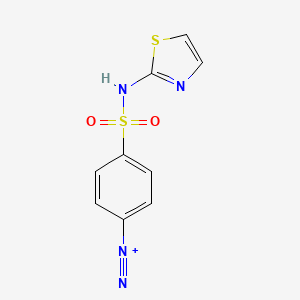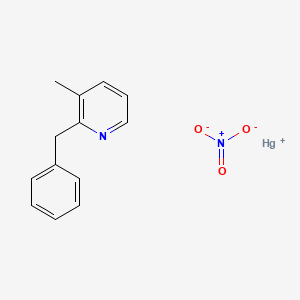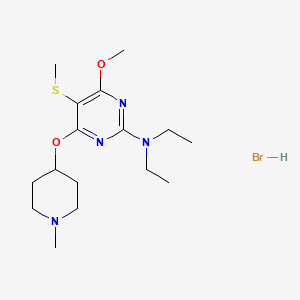
2-Pyrimidinamine, N,N-diethyl-4-methoxy-6-((1-methyl-4-piperidinyl)oxy)-5-(methylthio)-, monohydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrimidinamine, N,N-diethyl-4-methoxy-6-((1-methyl-4-piperidinyl)oxy)-5-(methylthio)-, monohydrobromide is a complex organic compound with a unique structure that includes a pyrimidine ring, piperidine moiety, and various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrimidinamine, N,N-diethyl-4-methoxy-6-((1-methyl-4-piperidinyl)oxy)-5-(methylthio)-, monohydrobromide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate amines and aldehydes under acidic or basic conditions.
Introduction of Functional Groups: The methoxy, methylthio, and piperidinyl groups are introduced through nucleophilic substitution reactions, often using reagents like methanol, methylthiol, and piperidine.
Final Assembly: The final compound is assembled through a series of coupling reactions, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Pyrimidinamine, N,N-diethyl-4-methoxy-6-((1-methyl-4-piperidinyl)oxy)-5-(methylthio)-, monohydrobromide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The methoxy and piperidinyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Methanol, piperidine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while reduction of nitro groups yields amines.
Aplicaciones Científicas De Investigación
2-Pyrimidinamine, N,N-diethyl-4-methoxy-6-((1-methyl-4-piperidinyl)oxy)-5-(methylthio)-, monohydrobromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Pyrimidinamine, N,N-diethyl-4-methoxy-6-((1-methyl-4-piperidinyl)oxy)-5-(methylthio)-, monohydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminopyrimidine: A simpler analog with similar core structure but lacking the additional functional groups.
4,6-Dimethyl-2-pyrimidinamine: Another analog with methyl groups at positions 4 and 6.
2-Amino-4,6-dimethylpyrimidine: Similar to the above but with an amino group at position 2.
Uniqueness
2-Pyrimidinamine, N,N-diethyl-4-methoxy-6-((1-methyl-4-piperidinyl)oxy)-5-(methylthio)-, monohydrobromide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
57259-21-9 |
|---|---|
Fórmula molecular |
C16H29BrN4O2S |
Peso molecular |
421.4 g/mol |
Nombre IUPAC |
N,N-diethyl-4-methoxy-6-(1-methylpiperidin-4-yl)oxy-5-methylsulfanylpyrimidin-2-amine;hydrobromide |
InChI |
InChI=1S/C16H28N4O2S.BrH/c1-6-20(7-2)16-17-14(21-4)13(23-5)15(18-16)22-12-8-10-19(3)11-9-12;/h12H,6-11H2,1-5H3;1H |
Clave InChI |
LSUWLHBSEMVJAI-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=NC(=C(C(=N1)OC2CCN(CC2)C)SC)OC.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Dimethylbicyclo[2.1.1]hexane-5-carboxamide](/img/structure/B14611048.png)

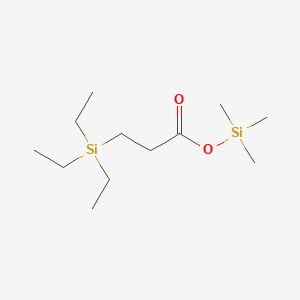
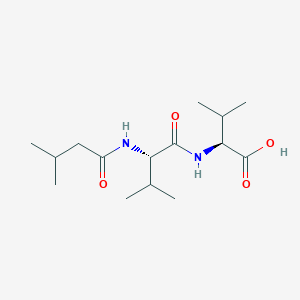
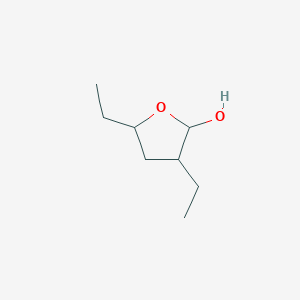
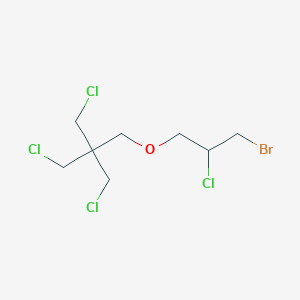
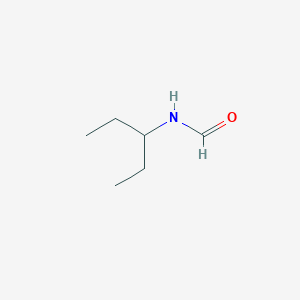
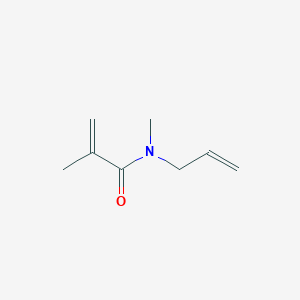
silane](/img/structure/B14611095.png)

![1-Oxaspiro[5.5]undecan-4-ol, 4-methyl-](/img/structure/B14611103.png)
